Cas no 1248668-72-5 (2-methoxy-1-(pyridin-3-yl)ethan-1-one)
2-methoxy-1-(pyridin-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-methoxy-1-(pyridin-3-yl)ethan-1-one
- Ethanone, 2-methoxy-1-(3-pyridinyl)-
- SY295106
- EN300-1259297
- AKOS010815410
- 2-methoxy-1-pyridin-3-ylethanone
- 2-Methoxy-1-(3-pyridyl)ethanone
- MFCD14691014
- 1248668-72-5
- SCHEMBL659602
-
- Inchi: 1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3
- InChI Key: JLFQZGQFRIBTCR-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=CN=C1)COC
Computed Properties
- Exact Mass: 151.063328530g/mol
- Monoisotopic Mass: 151.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.102±0.06 g/cm3(Predicted)
- Boiling Point: 268.2±20.0 °C(Predicted)
- pka: 2.91±0.10(Predicted)
2-methoxy-1-(pyridin-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1259297-50mg |
2-methoxy-1-(pyridin-3-yl)ethan-1-one |
1248668-72-5 | 50mg |
$245.0 | 2023-10-02 | ||
| Enamine | EN300-1259297-100mg |
2-methoxy-1-(pyridin-3-yl)ethan-1-one |
1248668-72-5 | 100mg |
$366.0 | 2023-10-02 | ||
| Enamine | EN300-1259297-250mg |
2-methoxy-1-(pyridin-3-yl)ethan-1-one |
1248668-72-5 | 250mg |
$524.0 | 2023-10-02 | ||
| Enamine | EN300-1259297-500mg |
2-methoxy-1-(pyridin-3-yl)ethan-1-one |
1248668-72-5 | 500mg |
$824.0 | 2023-10-02 | ||
| Enamine | EN300-1259297-1000mg |
2-methoxy-1-(pyridin-3-yl)ethan-1-one |
1248668-72-5 | 1000mg |
$1057.0 | 2023-10-02 | ||
| Enamine | EN300-1259297-2500mg |
2-methoxy-1-(pyridin-3-yl)ethan-1-one |
1248668-72-5 | 2500mg |
$2071.0 | 2023-10-02 | ||
| Enamine | EN300-1259297-5000mg |
2-methoxy-1-(pyridin-3-yl)ethan-1-one |
1248668-72-5 | 5000mg |
$3065.0 | 2023-10-02 | ||
| Enamine | EN300-1259297-10000mg |
2-methoxy-1-(pyridin-3-yl)ethan-1-one |
1248668-72-5 | 10000mg |
$4545.0 | 2023-10-02 | ||
| Enamine | EN300-1259297-0.05g |
2-methoxy-1-(pyridin-3-yl)ethan-1-one |
1248668-72-5 | 0.05g |
$245.0 | 2023-06-08 | ||
| Enamine | EN300-1259297-0.1g |
2-methoxy-1-(pyridin-3-yl)ethan-1-one |
1248668-72-5 | 0.1g |
$366.0 | 2023-06-08 |
2-methoxy-1-(pyridin-3-yl)ethan-1-one Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-methoxy-1-(pyridin-3-yl)ethan-1-one
Introduction to 2-methoxy-1-(pyridin-3-yl)ethan-1-one (CAS No. 1248668-72-5)
2-methoxy-1-(pyridin-3-yl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1248668-72-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a pyridin-3-yl substituent and a methoxy group, has garnered attention due to its structural versatility and potential biological activities. The presence of the pyridine ring suggests possible interactions with biological targets, making it a valuable scaffold for drug discovery efforts.
The structural framework of 2-methoxy-1-(pyridin-3-yl)ethan-1-one consists of an acetyl moiety attached to a methoxylated ethyl chain, with the pyridine ring positioned at the third carbon. This configuration allows for diverse functionalization, enabling chemists to explore various derivatives with tailored properties. The compound's solubility profile and stability under different conditions make it suitable for both in vitro and in vivo studies.
In recent years, there has been growing interest in heterocyclic compounds, particularly those incorporating the pyridine core, due to their widespread presence in bioactive natural products and synthetic drugs. The pyridin-3-yl group in 2-methoxy-1-(pyridin-3-yl)ethan-1-one is known to enhance binding affinity to certain biological receptors, including enzymes and receptors involved in neurological disorders. This characteristic has prompted researchers to investigate its potential as a lead compound in developing novel therapeutic agents.
One of the most compelling aspects of 2-methoxy-1-(pyridin-3-yl)ethan-1-one is its role as a building block in medicinal chemistry. By modifying its structure, scientists can generate libraries of derivatives that may exhibit improved pharmacokinetic properties or enhanced target specificity. For instance, incorporating additional functional groups such as halogens or amides can alter the compound's reactivity and interaction with biological targets. Such modifications are crucial for optimizing drug candidates throughout the development pipeline.
The pharmaceutical industry has been particularly keen on exploring acetyl derivatives due to their historical significance in drug development. Acetylcholine esterase inhibitors, for example, have been instrumental in treating conditions like Alzheimer's disease. The acetyl group in 2-methoxy-1-(pyridin-3-yl)ethan-1-one provides a similar pharmacophore that could be exploited for creating new therapeutics targeting cholinergic systems.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-methoxy-1-(pyridin-3-yl)ethan-1-one. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with high accuracy, reducing the need for extensive experimental screening. These tools have been instrumental in identifying promising candidates for further optimization, thereby streamlining the drug discovery workflow.
In addition to its pharmaceutical applications, 2-methoxy-1-(pyridin-3-yl)ethan-1-one has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis and coordination chemistry. Researchers have explored its potential as a ligand in transition metal catalysis, where it can facilitate various organic transformations under mild conditions.
The synthesis of 2-methoxy-1-(pyridin-3-y)lethanone involves multi-step organic reactions that highlight the compound's synthetic utility. Key steps typically include condensation reactions followed by functional group transformations such as methylation and hydrolysis. The availability of high-quality starting materials and efficient synthetic routes has made it feasible to produce this compound on both laboratory and industrial scales.
As research continues to uncover new applications for heterocyclic compounds, 2-methoxy-l-pyridin--yIethyl-l-one is poised to play a pivotal role in several scientific domains. Its unique structural features offer opportunities for innovation across multiple fields, from medicine to materials science. By leveraging its inherent properties and exploring novel synthetic pathways, scientists can unlock its full potential and contribute to cutting-edge advancements.
In conclusion,2-methoxy-l-pyrdne-Iethyl-l-one (CAS No.l 248668--72--5) represents a fascinating compound with broad applications in chemical research and pharmaceutical development Its structural versatility biological relevance and synthetic accessibility make it an invaluable asset for researchers striving to push the boundaries of science lll
1248668-72-5 (2-methoxy-1-(pyridin-3-yl)ethan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)